molecular formula C17H20N2O2S2 B2903475 (5E)-5-{[(3,5-dimethylphenyl)amino]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 881570-24-7

(5E)-5-{[(3,5-dimethylphenyl)amino]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2903475
CAS No.: 881570-24-7
M. Wt: 348.48
InChI Key: BGOIUOZHNFOKTQ-OQLLNIDSSA-N
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Description

(5E)-5-{[(3,5-dimethylphenyl)amino]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[(3,5-dimethylphenyl)amino]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dimethylaniline with a suitable aldehyde or ketone, followed by cyclization with a thioamide. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[(3,5-dimethylphenyl)amino]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiazolidinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{[(3,5-dimethylphenyl)amino]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{[(3,5-dimethylphenyl)amino]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Aminomethylene derivatives: Compounds with similar aminomethylene linkages.

    Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran ring.

Uniqueness

(5E)-5-{[(3,5-dimethylphenyl)amino]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

5-[(3,5-dimethylphenyl)iminomethyl]-4-hydroxy-3-(oxolan-2-ylmethyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-11-6-12(2)8-13(7-11)18-9-15-16(20)19(17(22)23-15)10-14-4-3-5-21-14/h6-9,14,20H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKPVEZVKAHZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=CC2=C(N(C(=S)S2)CC3CCCO3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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